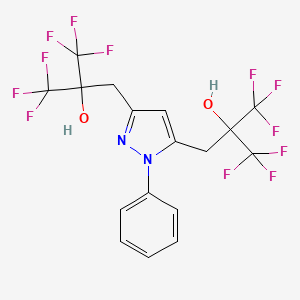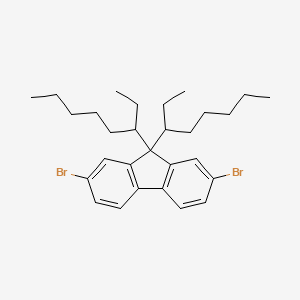
Isobutyl 10-(sulfooxy)stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 10-(sulfooxy)stearate typically involves the esterification of stearic acid with isobutyl alcohol in the presence of a sulfonating agent. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to facilitate the esterification process.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate.
Solvents: Organic solvents like toluene or dichloromethane may be used to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized to achieve high conversion rates and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Isobutyl 10-(sulfooxy)stearate can undergo various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the sulfooxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Nucleophiles: Halides, amines, and thiols can act as nucleophiles in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Isobutyl 10-(sulfooxy)stearate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of surfactants and emulsifiers.
Biology: The compound is studied for its potential role in biological membranes and lipid metabolism.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of isobutyl 10-(sulfooxy)stearate involves its interaction with biological membranes and enzymes. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s solubility and reactivity. The ester linkage allows for hydrolysis, releasing stearic acid and isobutyl alcohol, which can further interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Isobutyl stearate: Lacks the sulfooxy group, making it less reactive in certain chemical reactions.
Octadecyl sulfate: Contains a sulfate group instead of a sulfooxy group, leading to different solubility and reactivity profiles.
Isobutyl palmitate: Similar ester structure but with a shorter fatty acid chain (palmitic acid) instead of stearic acid.
Uniqueness
Isobutyl 10-(sulfooxy)stearate is unique due to the presence of the sulfooxy group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
67953-35-9 |
|---|---|
Fórmula molecular |
C22H44O6S |
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
2-methylpropyl 10-sulfooxyoctadecanoate |
InChI |
InChI=1S/C22H44O6S/c1-4-5-6-7-10-13-16-21(28-29(24,25)26)17-14-11-8-9-12-15-18-22(23)27-19-20(2)3/h20-21H,4-19H2,1-3H3,(H,24,25,26) |
Clave InChI |
FOULFUULGDLAOP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCCC(=O)OCC(C)C)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S,6S)-6-[1(R)-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester](/img/structure/B12810828.png)









![2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane](/img/structure/B12810876.png)



